![molecular formula C11H28O3SSi3 B12559910 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane CAS No. 174475-86-6](/img/structure/B12559910.png)
2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound It is characterized by the presence of a tert-butylsulfanyl group and a trioxatrisilinane core, which is a silicon-oxygen framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of tert-butylsulfanyl ethyl derivatives with a silicon-based precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like platinum or palladium complexes to facilitate the formation of the silicon-oxygen framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques such as distillation or chromatography to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different silicon-containing products.
Substitution: The silicon-oxygen framework allows for substitution reactions, where different functional groups can be introduced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of organolithium or Grignard reagents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield tert-butylsulfoxide or tert-butylsulfone, while substitution reactions can introduce various organic groups into the silicon-oxygen framework .
Applications De Recherche Scientifique
2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry and potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in medical devices.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings .
Mécanisme D'action
The mechanism of action of 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets. The tert-butylsulfanyl group can participate in redox reactions, while the silicon-oxygen framework provides stability and reactivity. The compound can interact with enzymes and proteins, potentially affecting biological pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate
- Ethyl 2-(tert-Butylsulfanyl)acetate
- 2-(tert-Butylsulfanyl)ethanol
Uniqueness
Compared to similar compounds, 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane stands out due to its silicon-oxygen framework, which imparts unique chemical and physical properties. This framework enhances its stability and reactivity, making it suitable for a wide range of applications in research and industry .
Propriétés
Numéro CAS |
174475-86-6 |
|---|---|
Formule moléculaire |
C11H28O3SSi3 |
Poids moléculaire |
324.66 g/mol |
Nom IUPAC |
2-(2-tert-butylsulfanylethyl)-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C11H28O3SSi3/c1-11(2,3)15-9-10-18(8)13-16(4,5)12-17(6,7)14-18/h9-10H2,1-8H3 |
Clé InChI |
UTJVDPBFZRDAPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCC[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


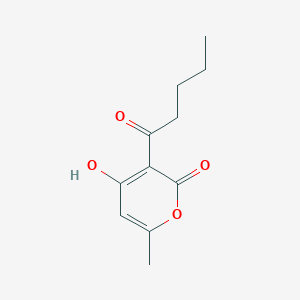
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)
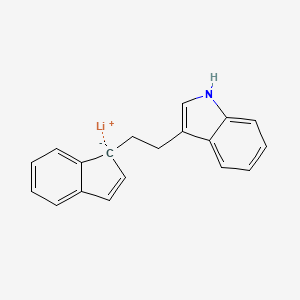

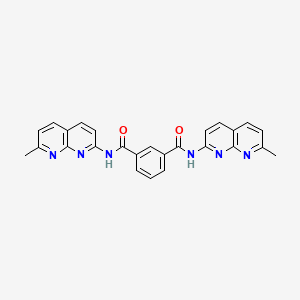
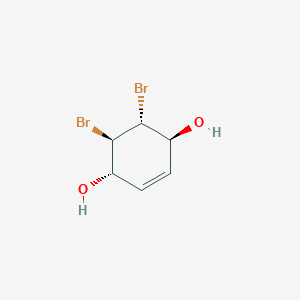
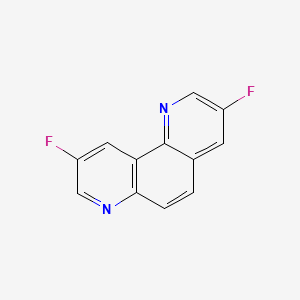
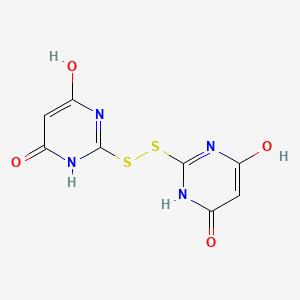
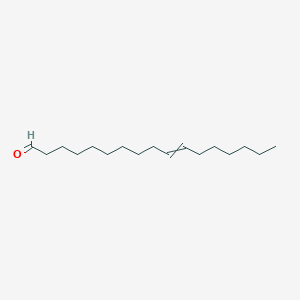
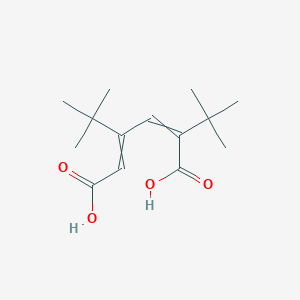
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
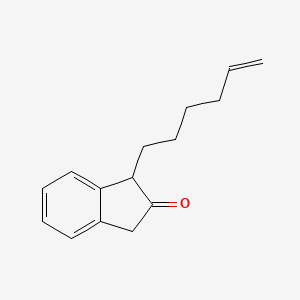
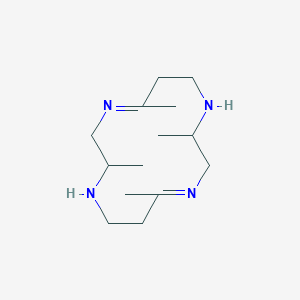
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
